![molecular formula C13H14Cl2N2O2 B4841098 N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4841098.png)
N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. DPA belongs to the class of N-aryl substituted acetamides and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
DPA has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. DPA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. DPA has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the frequency and severity of seizures and a reduction in pain and inflammation.
Biochemical and Physiological Effects
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. DPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in pain and inflammation.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive, making it an attractive compound for research purposes. However, DPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, DPA has poor bioavailability, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research on DPA. One area of research is the development of more potent and selective analogs of DPA that can be used for the treatment of various diseases. Another area of research is the investigation of the potential use of DPA in combination with other drugs to enhance its therapeutic effects. Additionally, the mechanisms of action of DPA need to be further elucidated to understand its full therapeutic potential.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide, or DPA, is a chemical compound that has shown promising results for its potential therapeutic applications. DPA has been extensively studied for its anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The synthesis of DPA involves the reaction between 3,4-dichloroaniline and piperidin-2-one in the presence of acetic anhydride. While DPA has several advantages for lab experiments, it also has some limitations. Future research on DPA should focus on the development of more potent and selective analogs, investigation of combination therapies, and further elucidation of its mechanisms of action.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-5-4-9(8-11(10)15)16-12(18)13(19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBKTIYCPARLSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-oxo-2-piperidin-1-ylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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